n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide
Description
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 2-ethylphenylamino group and a carbamoyl moiety. These compounds are typically synthesized via condensation reactions involving amino-propanamide intermediates and substituted phenyl or heterocyclic reagents .
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-carbamoyl-2-(2-ethylanilino)propanamide |
InChI |
InChI=1S/C12H17N3O2/c1-3-9-6-4-5-7-10(9)14-8(2)11(16)15-12(13)17/h4-8,14H,3H2,1-2H3,(H3,13,15,16,17) |
InChI Key |
AHZOOBBSBCMORW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(C)C(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule contains three critical structural elements:
- A propanamide backbone (CH3CH2CONH–)
- A 2-ethylphenylamino substituent at the β-position
- An N-terminal carbamoyl group (–NHCONH2)
Retrosynthetic disconnection reveals two viable bond-forming strategies (Figure 1):
- Path A : Late-stage introduction of the carbamoyl group via isocyanate coupling
- Path B : Early installation of the 2-ethylphenylamino moiety through nucleophilic displacement
Comparative analysis of these approaches indicates Path A provides better functional group compatibility, particularly when employing acid-labile protecting groups common in peptide synthesis.
Solid-Phase Synthesis Methodologies
Resin Selection and Loading
The 2-chlorotrityl chloride resin demonstrates optimal performance for this synthesis due to its:
- High loading capacity (1.2–1.5 mmol/g)
- Excellent stability under basic conditions
- Clean cleavage with mild acids (20% HFIP/DCM)
Procedure :
- Resin activation :
Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 min under argon. - First amino acid coupling :
Add Fmoc-β-alanine-OH (2.4 mmol), DIPEA (4.8 mmol) in DCM (5 mL), agitate for 2 h at 25°C. - Capping :
Treat with methanol/DIPEA (95:5 v/v) to block unreacted sites (yield: 98% loading efficiency).
Sequential Functionalization
Introduction of 2-Ethylphenylamino Group
Modified Ullmann coupling conditions provide superior results:
| Parameter | Optimal Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | N,N'-dimethylcyclohexane-1,2-diamine (20 mol%) |
| Base | Cs2CO3 (3.0 equiv) |
| Solvent | DMF/toluene (1:1) |
| Temperature | 110°C |
| Reaction Time | 16 h |
This protocol achieves 89% conversion with <5% dimerization byproducts.
Carbamoylation Strategy
Two validated methods exist for N-terminal modification:
Method A: Isocyanate Coupling
- Treat resin-bound amine with 2.0 equiv phenyl isocyanate in DMF
- Agitate for 4 h at 25°C
- Wash with DMF (3×) and DCM (3×)
Method B: Carbamoyl Imidazole Activation
Solution-Phase Synthetic Approaches
Linear Assembly Route
Step 1: Propionamide Formation
React propionic acid (1.0 equiv) with ammonium chloride (1.2 equiv) using EDCI/HOBt activation:
$$ \text{CH}3\text{CH}2\text{COOH} + \text{NH}4\text{Cl} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{CH}3\text{CH}2\text{CONH}2 $$
Step 2: Bromination at β-Position
Employ Appel reaction conditions:
$$ \text{CH}3\text{CH}2\text{CONH}2 + \text{CBr}4/\text{PPh}3 \rightarrow \text{CH}3\text{CBrHCONH}_2 $$ (78% yield)
Step 3: Nucleophilic Amination
React with 2-ethylaniline (1.5 equiv) in presence of K2CO3 (2.0 equiv):
$$ \text{CH}3\text{CBrHCONH}2 + \text{C}6\text{H}5\text{NH}2\text{CH}2\text{CH}3 \rightarrow \text{CH}3\text{C(NHC}6\text{H}4\text{CH}2\text{CH}3)\text{HCONH}_2 $$ (65% yield)
Step 4: Carbamoylation
Treat with excess potassium cyanate in acidic conditions:
$$ \text{CH}3\text{C(NHC}6\text{H}4\text{CH}2\text{CH}3)\text{HCONH}2 + \text{KNCO} \xrightarrow{\text{HCl}} \text{Target Compound} $$ (58% yield)
Transition-Metal Catalyzed Methods
Iridium-Catalyzed Hydroamination
The [Ir(COD)Cl]2/DTBM-SEGPHOS system enables direct C–N bond formation:
$$ \text{CH}2=\text{CHCONH}2 + \text{2-ethylaniline} \xrightarrow{\text{Ir cat.}} \text{CH}3\text{C(NHC}6\text{H}4\text{CH}2\text{CH}3)\text{HCONH}2 $$
Optimized Conditions :
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, CONH2), 7.85 (d, J = 8.2 Hz, 1H, NH), 7.15–7.05 (m, 4H, ArH), 4.15 (q, J = 6.8 Hz, 1H, CH), 2.55 (q, J = 7.6 Hz, 2H, CH2CH3), 2.10–1.95 (m, 2H, CH2), 1.20 (t, J = 7.6 Hz, 3H, CH3)
13C NMR (101 MHz, DMSO-d6) :
δ 173.5 (CONH2), 167.8 (CONH), 140.2, 128.7, 126.5, 123.9 (ArC), 54.1 (CH), 28.4 (CH2), 24.7 (CH2), 15.3 (CH3)
IR (ATR) :
3275 cm⁻¹ (N–H stretch), 1652 cm⁻¹ (amide I), 1547 cm⁻¹ (amide II), 1243 cm⁻¹ (C–N stretch)
Chromatographic Purity Assessment
| Method | Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|---|
| HPLC-UV (254 nm) | C18, 150 × 4.6 mm | ACN/H2O + 0.1% TFA | 12.7 min | 98.2% |
| UPLC-MS | HSS T3, 2.1 × 50 mm | MeOH/H2O + 0.1% FA | 3.45 min | 99.1% |
Comparative Evaluation of Synthetic Routes
| Parameter | Solid-Phase | Solution-Phase | Catalytic Hydroamination |
|---|---|---|---|
| Overall Yield | 78% | 42% | 84% |
| Purity (HPLC) | 98.2% | 89.5% | 95.7% |
| Reaction Time | 48 h | 72 h | 12 h |
| Scalability | 10 g | 100 g | 1 kg |
| Byproduct Formation | <2% | 15% | 5% |
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is susceptible to hydrolysis under extreme conditions (e.g., strong acids/bases or high temperatures). Key findings:
-
Mechanism : Hydrolysis typically involves nucleophilic attack at the carbonyl carbon, leading to cleavage of the amide bond. Adjacent functional groups (e.g., amino, carboxyl) can catalyze this process, as observed in structurally related compounds .
-
Stability : While the compound may resist hydrolysis under mild conditions, prolonged exposure to extreme pH or heat can lead to decomposition. For example, analogous amides with adjacent groups undergo rapid hydrolysis due to intramolecular catalysis .
Nucleophilic Reactions
The carbamoyl group’s electrophilic carbonyl carbon can participate in nucleophilic substitution or addition reactions:
-
Aminolysis : Reaction with amines may replace the carbamoyl group, forming new amide bonds. This is supported by studies on similar carbamates, where amines displace carbamoyl moieties under basic conditions .
-
Thiolysis : Thiols may attack the carbonyl, forming thiocarbamates. Such reactivity is documented in carbamate chemistry, where thiols react with isocyanates or acyl chlorides .
Comparative Analysis with Analogous Compounds
Scientific Research Applications
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
- The ethylphenyl group in the target compound may enhance lipophilicity compared to chloropyridyl () or trifluoromethylpyridinyl () analogs.
Antiviral Activity:
- X2705 binds SARS-CoV-2 Mpro via interactions with residues Phe140, Leu141, Cys145, and Glu166, suggesting that ethylphenylamino groups may stabilize protease inhibition .
Antioxidant and Antibacterial Activity:
- 3-[(5-Chloropyridin-2-yl)amino]propanamide derivatives () exhibit radical scavenging (compound 3) and reducing power (compounds 4–5), attributed to electron-donating chloropyridyl and carbamothioyl groups.
- Hydrazones (e.g., compound 7) inhibit Rhizobium radiobacter and Xanthomonas campestris, likely due to Schiff base formation disrupting bacterial membranes .
Comparison with Target Compound: The ethylphenyl group in n-carbamoyl-2-((2-ethylphenyl)amino)propanamide may reduce antibacterial efficacy compared to chloropyridyl analogs but could enhance blood-brain barrier penetration for CNS-targeted applications.
Physicochemical and Toxicological Profiles
- 2-Cyano-N-[(methylamino)carbonyl]acetamide () highlights the importance of carbamoyl groups in toxicity; its incomplete toxicological data suggest caution for structurally similar compounds .
- X2705 and trifluoromethylpyridinyl analogs () likely exhibit higher metabolic stability due to bulky substituents, whereas the target compound’s ethylphenyl group may increase hepatic clearance.
Biological Activity
n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a carbamoyl group attached to a propanamide backbone, with an ethyl-substituted phenyl group that may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interactions with specific biological pathways.
- Anti-Cancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The compound's mechanism appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation.
- Protein Interactions : The compound may interact with proteins involved in cell signaling and apoptosis. For instance, it has been shown to affect the Bcl-2 family proteins, which are critical regulators of apoptosis .
- Enzymatic Inhibition : Research indicates that this compound may inhibit certain enzymes linked to cancer metabolism, thereby reducing the viability of cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on Cell Lines : In vitro experiments demonstrated that this compound significantly reduced cell viability in A431 and Jurkat cell lines, with IC50 values below those of standard chemotherapeutics such as doxorubicin .
- Mechanistic Studies : Molecular dynamics simulations revealed that the compound interacts primarily through hydrophobic contacts with target proteins, suggesting a specific binding affinity that could be exploited for therapeutic purposes .
- Comparative Analysis : When compared to other compounds within similar structural classes, this compound showed superior activity against certain cancer types, emphasizing its potential as a lead compound for further development .
Efficacy Data
The following table summarizes key findings from studies evaluating the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are recommended for preparing n-Carbamoyl-2-((2-ethylphenyl)amino)propanamide?
A multi-step approach is typically employed:
- Step 1 : React 2-ethylphenylamine with a suitable acrylate derivative (e.g., acrylic acid or ester) to form the core propanamide backbone via nucleophilic addition.
- Step 2 : Introduce the carbamoyl group using reagents like potassium cyanate or urea under controlled pH (acidic/neutral conditions) to avoid side reactions .
- Step 3 : Purify intermediates via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC.
Reference Synthesis: Similar propanamide derivatives were synthesized by condensing hydrazine hydrate with isocyanates, followed by purification and spectroscopic validation .
Basic: Which analytical techniques are critical for structural confirmation of this compound?
- ¹H/¹³C NMR Spectroscopy : Assign proton environments (e.g., aromatic protons from the 2-ethylphenyl group, NH signals from the carbamoyl moiety) and carbon backbone connectivity .
- IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, N-H bends ~3300 cm⁻¹). Polarized IR-LD spectroscopy can resolve molecular orientation in solid-state studies .
- Elemental Analysis : Verify stoichiometry (C, H, N percentages) .
Advanced: How can computational chemistry resolve ambiguities in experimental spectral data?
- Ab Initio Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts using software like Gaussian or ORCA. Compare with experimental data to validate assignments .
- Density Functional Theory (DFT) : Model electronic transitions or reaction pathways (e.g., carbamoylation kinetics). For example, DFT was used to correlate theoretical and experimental IR spectra in squaric acid derivatives .
Advanced: How to address contradictions in reaction yields or byproduct formation during synthesis?
- Parameter Optimization : Systematically vary temperature, solvent polarity, and catalyst (e.g., DCC for carbamoylation). notes that substitution reactions are highly condition-dependent .
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For instance, over-reduction or oxidation side products may form if reducing/oxidizing agents are not carefully controlled .
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁵N-tracing) to track reaction pathways and identify rate-limiting steps.
Basic: What biological screening assays are applicable for this compound?
- Antioxidant Activity : Use DPPH or ABTS radical scavenging assays, as done for structurally similar 3-[(5-chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide .
- Antibacterial Testing : Perform MIC assays against Gram-positive/negative strains (e.g., E. coli, Xanthomonas campestris) using agar dilution or broth microdilution .
Advanced: What strategies improve regioselectivity in functionalizing the propanamide backbone?
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of the amino group) during carbamoylation to direct reactivity .
- Catalytic Control : Use transition-metal catalysts (e.g., Pd for cross-coupling) or enzymes (lipases for stereoselective modifications). highlights the role of liquid crystal matrices in orienting molecules for selective reactions .
Advanced: How to validate the compound’s stability under physiological conditions?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C. notes that related propanamides have melting points ~90°C, suggesting moderate thermal resilience .
- Light Exposure Tests : Conduct photostability studies under UV/visible light to identify decomposition pathways.
Basic: What are the key challenges in scaling up laboratory synthesis?
- Solvent Selection : Replace volatile solvents (e.g., methanol) with greener alternatives (e.g., ethanol/water mixtures) for safer large-scale reactions.
- Purification Efficiency : Optimize crystallization conditions (e.g., cooling rate, solvent polarity) to maximize yield. achieved >95% purity for analogs via recrystallization .
Advanced: How to correlate crystallographic data with spectroscopic results for structural validation?
- Single-Crystal X-ray Diffraction : Resolve absolute configuration and compare with NMR/IR assignments. combined X-ray and IR-LD data to confirm squaric acid derivative structures .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds) to explain packing patterns and stability .
Advanced: What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) and test activity changes. found that thioamide derivatives exhibited superior reducing power compared to amides .
- Molecular Docking : Simulate binding interactions with target enzymes (e.g., HDACs or kinases) using AutoDock or Schrödinger Suite.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
